2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
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Overview
Description
2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H12FNO3S and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum-Chemical Calculations
A study by Peiming et al. (2022) utilized theoretical calculations to analyze newly synthesized N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds. This research focused on defining their optimized state, predicting free energy, and identifying molecular orbitals involved in spectrum formation, which is relevant to the broader field of benzenesulfonamide derivatives including 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (Sun Peiming et al., 2022).
COX-2 Inhibition Properties
Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, including 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, to evaluate their inhibitory effects on COX-2 enzymes. The study highlighted the impact of introducing a fluorine atom on COX-2 potency and selectivity, important for understanding the functional aspects of similar compounds (Hiromasa Hashimoto et al., 2002).
Tubulin Interaction Analysis
Banerjee et al. (2005) discovered several sulfonamide drugs, including 6 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide), which inhibit tubulin polymerization. This study provides insights into how similar compounds, like this compound, might interact with tubulin, influencing cell division and potential anticancer properties (Mithu Banerjee et al., 2005).
Crystal Structure Analysis
Suchetan et al. (2015) investigated the crystal structures of related compounds, N-(4-fluorobenzoyl)benzenesulfonamide, focusing on packing patterns and intermolecular interactions. This type of structural analysis is crucial for understanding the physical properties and potential applications of this compound in various fields (P. Suchetan et al., 2015).
Mechanism of Action
Future Directions
The future directions for research on 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide could involve further exploration of its potential as an inhibitor of RRM2. This could include studies on its efficacy and safety, as well as its potential applications in the treatment of diseases such as HBV and hepatocellular carcinoma .
Properties
IUPAC Name |
2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-15(10-6-8-11(16)9-7-10)19(17,18)13-5-3-2-4-12(13)14/h2-9,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGSGUOTLVNEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204092 |
Source
|
Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565172-42-1 |
Source
|
Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565172-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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